molecular formula C6H6ClN3 B7959088 1H-imidazo[1,2-a]pyrimidin-4-ium;chloride

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride

Cat. No.: B7959088
M. Wt: 155.58 g/mol
InChI Key: TXKNRRNMYNYBKN-UHFFFAOYSA-N
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Description

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new chemical entities with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazo[1,2-a]pyrimidin-4-ium;chloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of supported gold nanoparticles as a catalyst, which provides a green, efficient, and rapid procedure for the synthesis of imidazo[1,2-a]pyrimidine derivatives . The reaction conditions often involve mild temperatures and environmentally friendly solvents, making the process sustainable and scalable for industrial production.

Industrial Production Methods

Industrial production of this compound leverages advanced catalytic systems and continuous flow reactors to enhance yield and purity. The use of transition metal catalysis, such as gold or palladium, is common in large-scale synthesis due to their efficiency in promoting the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while reduction can produce reduced imidazo[1,2-a]pyrimidine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyrimidine compounds .

Scientific Research Applications

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 1H-imidazo[1,2-a]pyrimidin-4-ium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a promising candidate for various applications in research and industry.

Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-4-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKNRRNMYNYBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=C[N+]2=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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